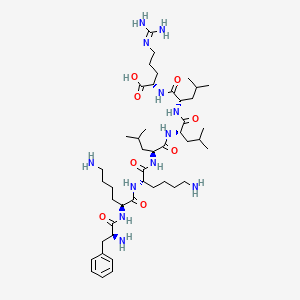![molecular formula C11H13NO2 B12608726 N-[2-(1-Oxopropan-2-yl)phenyl]acetamide CAS No. 649558-95-2](/img/structure/B12608726.png)
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO2. It is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a 1-oxopropan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide typically involves the reaction of 2-acetylbenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-oxo-1-phenylpropan-2-yl)benzamide
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is unique due to its specific structural features and the presence of both acetamide and 1-oxopropan-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
649558-95-2 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-[2-(1-oxopropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-8H,1-2H3,(H,12,14) |
Clave InChI |
SEYBWNYSHATYIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


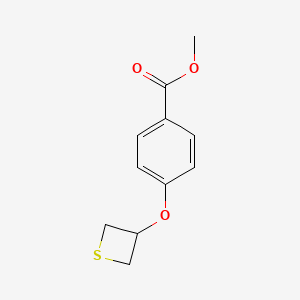
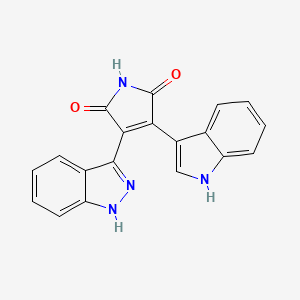
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
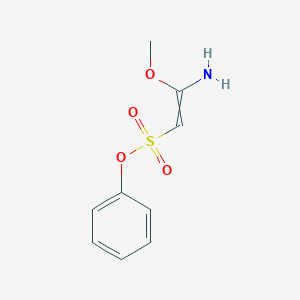

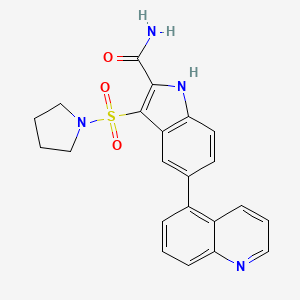
![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)
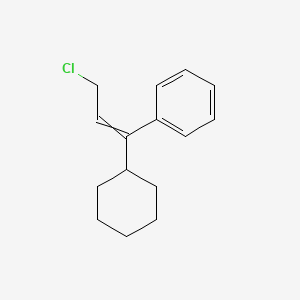
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
